molecular formula C25H27NO5 B3636973 4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B3636973
M. Wt: 421.5 g/mol
InChI Key: RYNYXIHHFICESO-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylpiperidinyl group, and a chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using 4-methylpiperidine and an appropriate leaving group, such as a halide.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazin-1-yl derivatives: These compounds share the methoxyphenyl group and piperazinyl moiety, exhibiting similar biological activities.

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a similar piperidinyl core and methoxyphenyl groups, known for their antioxidant and antimicrobial potential.

Uniqueness

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-16-10-12-26(13-11-16)23(27)15-30-22-9-8-20-21(14-24(28)31-25(20)17(22)2)18-4-6-19(29-3)7-5-18/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNYXIHHFICESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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